Structural and Mechanistic Divergence: A Comparative Analysis of AZD9291 and AZD9291-345
Structural and Mechanistic Divergence: A Comparative Analysis of AZD9291 and AZD9291-345
As a Senior Application Scientist in targeted oncology, I frequently consult with research teams utilizing AZD9291-345 as a synthetic intermediate or a biochemical control compound when profiling Osimertinib (AZD9291). While both molecules share a conserved pharmacophore, their structural divergence at the periphery fundamentally alters their binding kinetics, physicochemical properties, and utility in assay design.
This whitepaper deconstructs the structural differences between the clinical-grade irreversible inhibitor AZD9291 and its truncated analog AZD9291-345, providing causality-driven insights into how these differences dictate experimental workflows.
Core Structural Dissection
Osimertinib (AZD9291) is a third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its architecture is rationally designed to achieve three goals: anchor to the kinase hinge region, project into the solvent channel for solubility, and covalently bind to the Cys797 residue[1].
AZD9291-345 is a structurally simplified analog. While it retains the core ATP-competitive binding motif, it lacks the specialized functional groups that give Osimertinib its irreversible mechanism of action and optimized pharmacokinetic profile.
Quantitative Structural Comparison
| Structural Feature | AZD9291 (Osimertinib) | AZD9291-345 (Analog) | Mechanistic Consequence |
| Molecular Weight | 499.6 g/mol | 345.4 g/mol | Significant reduction in steric bulk and altered cellular permeability. |
| C1 Substituent | Acrylamide | Primary Amine (-NH 2 ) | Critical: Dictates Irreversible (Covalent) vs. Reversible binding[2]. |
| C2 Substituent | N-methyl-N-(2-dimethylaminoethyl)amino | Hydrogen (-H) | Critical: Dictates solvent channel engagement and aqueous solubility[1]. |
| C4 Substituent | Methoxy (-OCH 3 ) | Methoxy (-OCH 3 ) | Conserved steric fit within the hydrophobic ATP pocket. |
| C5 Substituent | Indole-Pyrimidine | Indole-Pyrimidine | Conserved hydrogen bonding to the Met793 hinge residue[2]. |
| Binding Mode | Irreversible (Covalent) | Reversible (Non-covalent) | Sustained target inhibition vs. transient, equilibrium-driven inhibition[3]. |
Structural Modularity Visualization
Modular structural comparison between AZD9291 and AZD9291-345 highlighting key substitutions.
Mechanistic Implications of Structural Variances
Understanding the causality behind these structural choices is paramount for researchers developing next-generation TKIs or designing resistance-profiling assays.
The Covalent Warhead (C1 Position)
Osimertinib features an electrophilic acrylamide group at the C1 position of its central phenyl ring. This Michael acceptor is spatially optimized to undergo a nucleophilic attack by the sulfhydryl group of the Cys797 residue located at the lip of the EGFR ATP-binding pocket[2]. This forms a permanent covalent bond, rendering the kinase permanently inactive.
Conversely, AZD9291-345 features an unreacted primary amine (-NH 2 ) at this exact position. Lacking the double bond required for Michael addition, AZD9291-345 acts strictly as a reversible inhibitor[3]. In drug development, AZD9291-345 is an invaluable tool for isolating the non-covalent binding affinity of the pyrimidine-indole core from the covalent binding kinetics driven by the acrylamide.
The Solvent Channel Motif (C2 Position)
At the C2 position, Osimertinib possesses an N-methyl-N-(2-dimethylaminoethyl)amino tail. This basic, flexible moiety projects outward into the solvent-exposed channel of the kinase. Its primary function is not to increase binding affinity, but to drastically enhance aqueous solubility and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1]. AZD9291-345 lacks this tail entirely, featuring only a hydrogen atom. As a result, AZD9291-345 is significantly more lipophilic, which alters its behavior in aqueous assay buffers and reduces its cellular permeability compared to the clinical drug.
Experimental Workflows: Profiling Covalent vs. Reversible Inhibition
To empirically validate the mechanistic differences between AZD9291 and AZD9291-345, we employ a self-validating system of biochemical and cellular assays. Every step in these protocols is designed to prove causality: structural truncation dictates binding kinetics, which dictates the assay readout.
Protocol 1: Intact Mass Spectrometry for Covalent Adduct Verification
Objective: Confirm that AZD9291 forms an irreversible adduct with EGFR, whereas AZD9291-345 does not. Causality: Covalent bonds withstand denaturing conditions, resulting in a permanent mass shift (+499 Da). Non-covalent interactions (AZD9291-345) are disrupted during ionization, yielding only the native protein mass.
Step-by-Step Methodology:
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Protein Preparation: Dilute recombinant EGFR kinase domain (harboring L858R/T790M) to 2 µM in a non-nucleophilic buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
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Compound Incubation: Add a 10-fold molar excess (20 µM) of either AZD9291 or AZD9291-345. Incubate at room temperature for 60 minutes.
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Self-Validating Control: Maintain an Apo-EGFR (DMSO vehicle only) sample to establish the baseline mass calibration.
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Quenching & Denaturation: Quench the reaction with 0.1% Formic Acid. This denaturing step is critical; it forces reversible binders (AZD9291-345) to dissociate, ensuring only true covalent bonds remain intact.
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Desalting: Pass the samples through C4 ZipTips to remove salts that cause ion suppression.
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LC-ESI-TOF MS Analysis: Analyze the intact mass.
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Expected Result: AZD9291 will show a distinct peak shifted by +499 Da. AZD9291-345 will perfectly match the Apo-EGFR baseline mass.
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Protocol 2: Cellular Washout Assay for Target Residence Time
Objective: Assess the duration of EGFR inhibition post-drug removal in living cells. Causality: Irreversible inhibitors (AZD9291) permanently inactivate their target; signaling only recovers upon de novo protein synthesis. Reversible inhibitors (AZD9291-345) rapidly dissociate upon washout, leading to immediate signaling recovery.
Step-by-Step Methodology:
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Cell Seeding: Seed H1975 cells (EGFR L858R/T790M) in 6-well plates and culture until 80% confluent.
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Drug Exposure: Treat cells with 100 nM of AZD9291 or AZD9291-345 for 2 hours to achieve steady-state target engagement.
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Washout Phase: Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound drug. Add fresh, drug-free media.
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Time-Course Lysis: Lyse cells at 0, 4, 8, and 24 hours post-washout using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Self-Validating Controls:
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Continuous Exposure Arm: Cells left in drug for 24 hours (proves the compound is actively inhibiting the kinase).
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Total EGFR Blotting: Proves that any loss of p-EGFR signal is due to kinase inhibition, not target degradation.
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Immunoblotting: Run lysates on SDS-PAGE. Probe for p-EGFR (Y1068), Total EGFR, and GAPDH.
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Expected Result: AZD9291-treated cells will show suppressed p-EGFR up to 24 hours post-washout. AZD9291-345-treated cells will show a rapid rebound of p-EGFR phosphorylation within 4 hours.
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Conclusion
The structural evolution from the AZD9291-345 analog to the clinical candidate AZD9291 represents a masterclass in rational drug design. By appending an acrylamide warhead at the C1 position and a dimethylaminoethyl tail at the C2 position, researchers transformed a reversible, lipophilic hinge-binder into an irreversible, highly soluble, mutant-selective therapeutic. For application scientists, utilizing both compounds in tandem provides a rigorous, self-validating framework for deconvoluting kinase inhibitor pharmacodynamics.
References
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Title: Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M Source: MedChemComm (NIH / PMC) URL: [Link]
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Title: Inhibition of Osimertinib-Resistant Epidermal Growth Factor Receptor EGFR-T790M/C797S Source: Chemical Science (Royal Society of Chemistry) URL: [Link]
